Medroxyprogesterone acetate

Vue d'ensemble

Description

Acétate de médroxyprogestérone : est un dérivé synthétique de l'hormone stéroïde naturelle progestérone. Il est largement utilisé en médecine, en particulier dans les thérapies hormonales et les contraceptifs. L'acétate de médroxyprogestérone est connu pour son activité progestative, ce qui signifie qu'il imite les effets de la progestérone dans l'organisme. Il est couramment utilisé pour traiter des affections telles que les saignements utérins anormaux, l'aménorrhée et dans le cadre d'un traitement hormonal substitutif.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acétate de médroxyprogestérone implique plusieurs étapes :

Cétaliation : La 17 alpha-hydroxyprogestérone réagit avec l'éthylène glycol en présence d'acide para-toluènesulfonique pour former un cétal.

Époxydation : Le cétal subit une réaction d'époxydation avec une solution d'acide peroxyacétique d'acétate de sodium anhydre pour former un époxyde.

Réaction de Grignard : L'époxyde réagit avec le bromure de méthylmagnésium, suivi d'une hydrolyse avec de l'acide sulfurique dilué pour former un produit de Grignard.

Déprotection : Le produit de Grignard est hydrolysé avec de l'acide acétique glacial pour éliminer les groupes protecteurs, ce qui donne de la 5 alpha, 17 alpha-dihydroxy-6 beta-méthylprogestérone.

Hydrogénation : Le composé subit une translocation d'hydrogénation avec du chlorure d'hydrogène pour former de la 6 alpha-méthyl-17 alpha-hydroxyprogestérone.

Acétylation : Enfin, le composé est acétylé avec de l'acide acétique et de l'anhydride acétique pour produire de l'acétate de médroxyprogestérone.

Méthodes de production industrielle : La production industrielle de l'acétate de médroxyprogestérone suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le procédé évite l'utilisation de catalyseurs métalliques précieux comme le palladium sur charbon, ce qui réduit les coûts et améliore la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de médroxyprogestérone subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents d'halogénation et des nucléophiles sont couramment utilisés dans les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

Applications De Recherche Scientifique

Contraceptive Use

Medroxyprogesterone acetate is widely recognized for its role as a contraceptive agent. The most common formulation is the depot this compound (DMPA), which is administered as an injectable contraceptive.

- Efficacy : DMPA is highly effective in preventing ovulation, with a failure rate of less than 1% when administered correctly. It provides long-term contraception for up to three months per injection .

- Mechanism of Action : It works by inhibiting ovulation, altering the endometrial lining to prevent implantation, and thickening cervical mucus to impede sperm passage .

Hormone Replacement Therapy

This compound is utilized in hormone replacement therapy for postmenopausal women, often in combination with estrogen.

- Indications : It helps alleviate menopausal symptoms such as hot flashes and vaginal atrophy while also preventing endometrial hyperplasia caused by unopposed estrogen therapy .

- Cancer Risk Reduction : The use of this compound in hormone therapy has been associated with a reduced risk of endometrial cancer due to its protective effects on the uterine lining .

Treatment of Gynecological Disorders

This compound is effective in treating various menstrual disorders and conditions related to hormonal imbalances.

- Indications : It is prescribed for irregular menstrual cycles, amenorrhea, dysmenorrhea, and endometriosis. By regulating menstrual cycles and alleviating pain, it improves the quality of life for many women .

- Case Study : A 39-year-old patient treated with DMPA for ten years experienced complications such as deep vein thrombosis and prolonged hormonal axis inhibition, highlighting the need for careful monitoring during prolonged use .

Oncological Applications

This compound has therapeutic roles in certain cancers.

- Breast and Endometrial Cancer : It is used as part of the treatment regimen for hormone-dependent cancers like breast and endometrial cancer. DMPA can inhibit tumor growth by blocking estrogen's effects on these tissues .

- Clinical Evidence : A multicenter case-control study indicated that DMPA use was associated with a 70% decreased risk of endometrial cancer, suggesting its potential as a preventive agent in at-risk populations .

Gender-Affirming Therapy

In transgender women undergoing feminizing hormone therapy, this compound serves as an adjunct treatment.

- Effects on Hormones : A study reported minimal side effects among transwomen using this compound, with significant declines in testosterone levels while maintaining estradiol levels .

Other Clinical Uses

This compound has additional applications beyond reproductive health.

- Appetite Stimulation : It is occasionally prescribed to stimulate appetite in cancer patients experiencing weight loss .

- Chemical Castration : In some cases, it has been used for chemical castration in men with paraphilic disorders or hypersexuality .

Case Studies and Research Findings

Mécanisme D'action

Medroxyprogesterone acetate exerts its effects by mimicking the action of progesterone. It binds to progesterone receptors in target tissues, such as the uterus, ovaries, and mammary glands. This binding inhibits the secretion of gonadotropins, preventing follicular maturation and ovulation . Additionally, it causes the thickening of cervical mucus, which acts as a barrier to sperm penetration .

Comparaison Avec Des Composés Similaires

L'acétate de médroxyprogestérone est comparé à d'autres progestatifs et dérivés de la progestérone :

Progestérone : L'hormone naturelle ayant une activité progestative similaire, mais une demi-vie plus courte.

Lévonorgestrel : Un autre progestatif synthétique utilisé dans les contraceptifs, connu pour sa grande puissance.

Noréthindrone : Un progestatif synthétique utilisé dans les contraceptifs oraux et le traitement hormonal substitutif.

Unicité : L'acétate de médroxyprogestérone est unique en raison de sa longue demi-vie et de sa forte affinité de liaison aux récepteurs de la progestérone, ce qui le rend très efficace dans les formulations contraceptives à long terme .

Propriétés

Key on ui mechanism of action |

Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors. |

|---|---|

Numéro CAS |

71-58-9 |

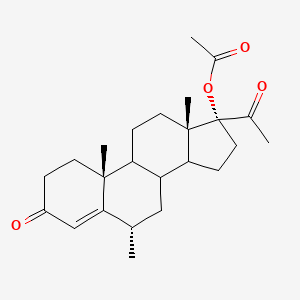

Formule moléculaire |

C24H34O4 |

Poids moléculaire |

386.5 g/mol |

Nom IUPAC |

[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1 |

Clé InChI |

PSGAAPLEWMOORI-XUSCINHXSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

SMILES isomérique |

CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |

SMILES canonique |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Apparence |

White to off-white crystalline powder. |

melting_point |

405 to 408 °F (NTP, 1992) |

Key on ui other cas no. |

71-58-9 |

Description physique |

Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

less than 1 mg/mL at 73 °F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione 6 alpha Methyl 17alpha hydroxyprogesterone Acetate 6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate Curretab Cycrin Depo Medroxyprogesterone Acetate Depo Provera Depo-Medroxyprogesterone Acetate Depo-Provera DepoProvera Farlutal Gestapuran Medroxyprogesterone 17 Acetate Medroxyprogesterone 17-Acetate Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer Medroxyprogesterone 17-Acetate, (6 beta)-Isomer Medroxyprogesterone Acetate Perlutex Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- Provera Veramix |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]

A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.

A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.

A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.

A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.

A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.

A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.

A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.

A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.

A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.